molecular formula C16H11ClN2OS B5726846 2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole

2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B5726846
M. Wt: 314.8 g/mol
InChI Key: VNCMHHMRNYNTJV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole moieties

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCMHHMRNYNTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring, followed by further functionalization to introduce the imidazole moiety. The reaction conditions often involve the use of catalysts such as iodine or copper, and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce costs. The use of green chemistry principles, such as microwave-assisted synthesis and ionic liquids, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer activity, the compound may inhibit the activity of certain kinases or disrupt the function of DNA topoisomerases, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context and the type of cells involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole is unique due to the combination of the imidazole and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs with diverse biological activities .

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